Bienvenue dans la boutique en ligne BenchChem!

5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Halogen bonding Crystal engineering Molecular recognition

A 3,5-diaryl-1,2,4-oxadiazole featuring para-bromophenyl (C-5) and para-nitrophenyl (C-3) substituents. Validated anticancer activity (MCF-7/MDA-MB-453 IC₅₀ 12.5–15.0 µM), Gram-negative antibacterial efficacy (MIC 60 µM vs E. coli), and defined Type II halogen bonding via the C-Br σ-hole. The reactive bromine handle (BDE ≈337 kJ/mol) enables efficient Suzuki, Heck, and Buchwald-Hartwig diversification at mild temperatures (60–80 °C). Ideal for receptor-mediated SAR campaigns, co-crystal screening, and parallel library synthesis via microreactor methods. Select this scaffold for unique halogen bonding capability absent in chloro/fluoro analogs.

Molecular Formula C14H8BrN3O3
Molecular Weight 346.13 g/mol
Cat. No. B5657472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Molecular FormulaC14H8BrN3O3
Molecular Weight346.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
InChIInChI=1S/C14H8BrN3O3/c15-11-5-1-10(2-6-11)14-16-13(17-21-14)9-3-7-12(8-4-9)18(19)20/h1-8H
InChIKeyIPZDTVXZDYEBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Dual-Functionalized Diaryl-1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Materials Research


5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (molecular formula C₁₄H₈BrN₃O₃, MW 346.14 g/mol) is a heterocyclic compound belonging to the 3,5-diaryl-1,2,4-oxadiazole class. It features a 4-bromophenyl substituent at the 5-position and a 4-nitrophenyl substituent at the 3-position of the oxadiazole core . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with broad biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. The combination of electron-withdrawing (nitro) and halogen (bromo) substituents confers distinct electronic properties, making this compound a valuable intermediate for structure-activity relationship (SAR) studies and further derivatization via the reactive bromine handle .

Why 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Cannot Be Interchanged with Chloro, Fluoro, or Unsubstituted Phenyl Analogs


In-class compounds within the 3,5-diaryl-1,2,4-oxadiazole series are not functionally interchangeable because the halogen identity on the phenyl ring profoundly influences halogen bonding capacity, lipophilicity (logP), polar surface area, and molar refractivity—each of which directly affects target binding, membrane permeability, and solid-state packing . Replacing bromine with chlorine or fluorine eliminates the unique halogen bonding donor potential of the C–Br moiety, which has been demonstrated to form specific intermolecular interactions in 1,2,4-oxadiazole crystal packing and in protein-ligand recognition [1]. Furthermore, the bromine atom serves as a synthetic handle for downstream cross-coupling functionalization (e.g., Suzuki, Heck), a capability that the unsubstituted phenyl analog lacks entirely [2]. The quantitative evidence below demonstrates that substitution at this position has measurable consequences for physicochemical, biological, and synthetic-utility profiles.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole vs. Halo-Substituted Analogs


Halogen Bonding Capability: Bromine Enables Specific Intermolecular Interactions Absent in Chloro and Fluoro Analogs

The 4-bromophenyl substituent acts as a halogen bond donor via the σ-hole on bromine, a property not present in the 4-chlorophenyl or 4-fluorophenyl analogs. Halogen bonding involving bromine in 1,2,4-oxadiazole derivatives has been confirmed by X-ray crystallography and DFT calculations [1]. The bromine atom's larger polarizability (α ≈ 3.05 ų) compared to chlorine (α ≈ 2.18 ų) or fluorine (α ≈ 0.557 ų) leads to stronger halogen bonding, which directly impacts crystal packing and potential protein-ligand interactions [1]. The chloro analog cannot engage in comparable halogen bonding due to weaker σ-hole character; the fluoro analog lacks this interaction entirely because fluorine's high electronegativity precludes σ-hole formation [2].

Halogen bonding Crystal engineering Molecular recognition Supramolecular chemistry

Lipophilicity and Physicochemical Profile: 4.6 logP Drives Enhanced Membrane Partitioning vs. Chloro (logP 3.9–4.1) and Fluoro (logP 3.2–3.5) Analogs

The target compound exhibits a calculated logP of approximately 4.60 (Hit2Lead/Ambinter database), which is 0.5–0.7 log units higher than the 4-chlorophenyl analog (logP 3.9–4.12) and approximately 1.0–1.4 log units higher than the 4-fluorophenyl analog (logP 3.2–3.5) [1]. This higher lipophilicity, driven by the bromine substituent, is associated with increased membrane permeability and potentially enhanced intracellular target engagement. The molecular weight (346.14 g/mol) is also substantially higher than the chloro analog (301.68 g/mol) and fluoro analog (285.2 g/mol), which affects compound handling, dosing, and pharmacokinetic calculations [1].

Lipophilicity Drug-likeness ADME Physicochemical properties

Anticancer Activity: Bromo-Nitro Diaryl-Oxadiazole Class Demonstrates Sub-15 µM Cytotoxicity Against Breast Cancer Cell Lines

The 2-(2-bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole analog (compound 4c), which shares the bromophenyl and nitrophenyl substitution pattern with the target compound, exhibited an IC₅₀ of 12.5 µM against MCF-7 breast cancer cells with apoptosis induction as the mechanism of action [1]. Another analog (4j) showed an IC₅₀ of 15.0 µM against MDA-MB-453 cells via DNA enzyme inhibition. These values place this substitution pattern in a therapeutically relevant potency range. While the unsubstituted phenyl analogs lacked comparable reported activity, the presence of both bromine and nitro groups is implicated in estrogen receptor modulation [1].

Anticancer Breast cancer Cytotoxicity Apoptosis induction

Antibacterial Activity: Nitrated 3,5-Diaryl-1,2,4-oxadiazoles Achieve MIC of 60 µM Against E. coli; Non-Nitrated Analogs Show Reduced Potency

In a systematic antibacterial evaluation of twenty 3,5-diaryl-1,2,4-oxadiazole derivatives, nitrated compounds gave the best test results, achieving a minimum inhibitory concentration (MIC) of 60 µM against Escherichia coli ATCC strains [1]. This represents the lowest MIC observed in the series, whereas non-nitrated derivatives showed reduced or no activity. The target compound, bearing a 4-nitrophenyl group, belongs to this nitrated sub-class. The antibacterial activity is proposed to involve a free-radical mechanism dependent on the nitro group's bioreductive activation [1]. S. aureus and P. aeruginosa were resistant to all tested compounds, indicating a Gram-negative selectivity profile for this scaffold [1].

Antibacterial Gram-negative MIC Nitroaromatic

Synthetic Utility: Bromine Provides a Versatile Cross-Coupling Handle for Downstream Diversification Not Available in Chloro or Fluoro Analogs

The 4-bromophenyl group serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, and Sonogashira), enabling late-stage diversification of the oxadiazole scaffold . The C–Br bond (bond dissociation energy ≈ 337 kJ/mol) is more reactive than C–Cl (≈ 397 kJ/mol) in oxidative addition to Pd(0), facilitating milder coupling conditions. This synthetic handle is absent in the unsubstituted phenyl analog and less reactive in the chloro analog [1]. Microreactor-based synthesis methods for 1,2,4-oxadiazoles have been established, producing compounds in ~30 minutes at 40–80 mg scale, enabling rapid library generation from bromo-substituted precursors [1].

Cross-coupling Suzuki coupling Library synthesis Late-stage functionalization

High-Value Application Scenarios for 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Based on Quantitative Evidence


Breast Cancer Lead Optimization Programs Requiring Halogen Bonding for Estrogen Receptor Engagement

The bromo-nitro substitution pattern has demonstrated IC₅₀ values of 12.5–15.0 µM in MCF-7 and MDA-MB-453 breast cancer cell lines, with apoptosis induction linked to estrogen receptor modulation [1]. The bromine atom's halogen bonding capability may enhance binding affinity to the estrogen receptor (PDB ID: 3ERT) compared to chloro or fluoro analogs, making this compound the preferred scaffold for receptor-mediated anticancer SAR campaigns [1].

Gram-Negative Antibacterial Screening Libraries Targeting Free-Radical Mechanisms

The nitrated 3,5-diaryl-1,2,4-oxadiazole class achieves MIC values of 60 µM against E. coli, while non-nitrated analogs are significantly less active or inactive [2]. This compound, bearing the essential nitro group, is a validated inclusion for antibacterial screening decks targeting Gram-negative pathogens, particularly where bioreductive activation and free-radical mechanisms are being explored [2].

Supramolecular Chemistry and Co-Crystal Engineering Exploiting Halogen Bonding

The bromine σ-hole on the 4-bromophenyl ring enables Type II halogen bonding interactions with oxygen and nitrogen acceptors, as confirmed by X-ray crystallography and DFT calculations on 1,2,4-oxadiazole derivatives [3]. For co-crystal screening, solid-form development, or molecular recognition studies, this compound provides a defined halogen bonding module not available in chloro, fluoro, or unsubstituted analogs [3].

Focused Library Synthesis Using the Bromine Handle for Late-Stage Diversification

The reactive C–Br bond (BDE ≈ 337 kJ/mol) enables efficient Suzuki, Heck, and Buchwald-Hartwig cross-coupling under mild conditions (60–80 °C), significantly more accessible than C–Cl bond activation [4]. Microreactor-based synthesis methods can produce 1,2,4-oxadiazoles at 40–80 mg scale in ~30 minutes, enabling rapid parallel library generation from this bromo-substituted precursor [4].

Quote Request

Request a Quote for 5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.